molecular formula C16H18ClNO2 B385213 N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622361-63-1

N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B385213
CAS No.: 622361-63-1
M. Wt: 291.77g/mol
InChI Key: AYQHCBUMVMKAFK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[221]heptane-1-carboxamide is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the reaction of 3-chlorophenylamine with 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with various substituents replacing the chlorine atom.

    Reduction: Corresponding alcohol derivatives.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bicyclic compounds and contributes to its specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-15(2)10-6-7-16(9-10,13(15)19)14(20)18-12-5-3-4-11(17)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQHCBUMVMKAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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